![molecular formula C25H33IN4O3 B14204432 L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-97-5](/img/structure/B14204432.png)
L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound It is composed of leucine, alanine, and phenylalanine residues, with an iodophenyl group attached to the phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The peptide bonds can be reduced to form the corresponding amines.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodophenyl group may enhance the binding affinity and specificity of the compound for its target. The peptide backbone allows for interactions with various amino acid residues in the target protein, influencing its conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
- D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide
Uniqueness
L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is unique due to its specific stereochemistry and the presence of the iodophenyl group. This configuration may confer distinct biological activity and binding properties compared to its similar compounds. The specific arrangement of amino acids and the iodophenyl group can result in unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
824406-97-5 |
|---|---|
Molekularformel |
C25H33IN4O3 |
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2R)-1-[[(2R)-1-[(4-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-7-5-4-6-8-18)25(33)28-15-19-9-11-20(26)12-10-19/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22-/m1/s1 |
InChI-Schlüssel |
ZTJFBXHLQFQBOH-VOQZNFBZSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


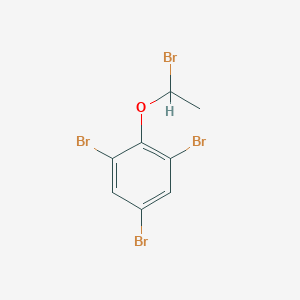
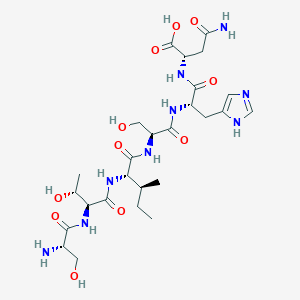

![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)
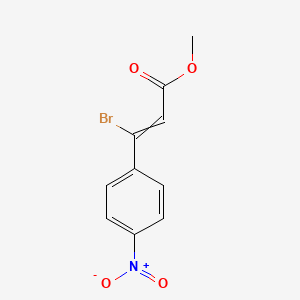
![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
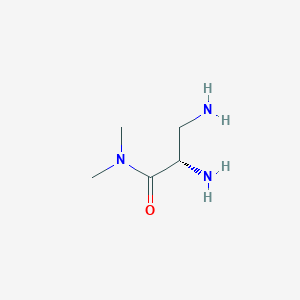
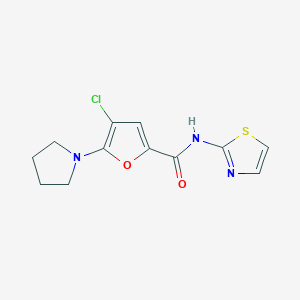
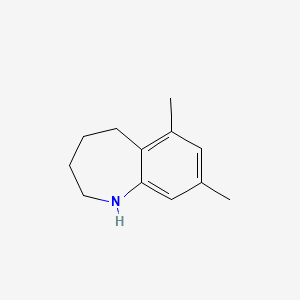
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
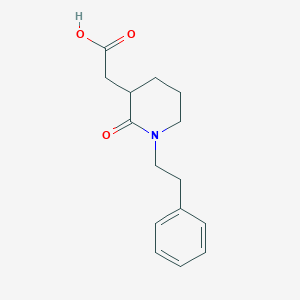
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
